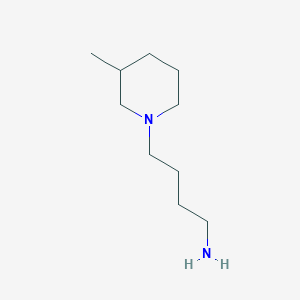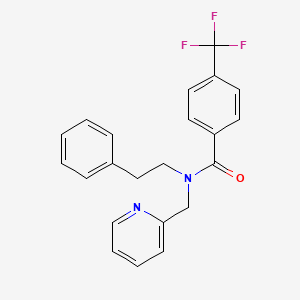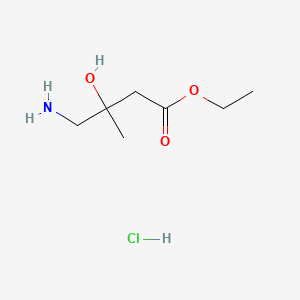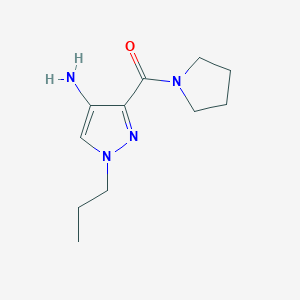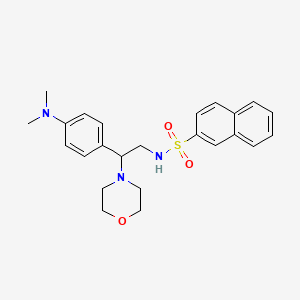![molecular formula C22H18ClN5O3S B2504326 Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 852373-32-1](/img/structure/B2504326.png)
Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate, is a chemical entity that appears to be structurally related to compounds studied for their potential in cancer treatment and inhibitory activity against specific proteins. Although the exact compound is not directly studied in the provided papers, the related compounds that have been analyzed offer insights into the possible characteristics and behaviors of the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of key heterocyclic frameworks such as triazolo and pyridazin rings. These processes typically involve the use of various reagents and catalysts under controlled conditions to ensure the formation of the desired product. The synthesis is followed by purification and identification using techniques like FT-IR, NMR, and single crystal x-ray diffraction .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. The optimized structures provide information on the spatial arrangement of atoms, bond lengths, and angles, which are crucial for understanding the reactivity and interaction of the molecule with biological targets. Hirshfeld surface analysis and frontier molecular orbital studies, including HOMO-LUMO analysis, are also performed to gain deeper insights into the electronic properties of the molecules .
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their molecular electrostatic potential (MEP) maps, which show regions of electron density and potential sites for nucleophilic attack. The presence of sulfur atoms and nitrogen in the triazole ring often indicates sites of high electron density, making them key points for chemical interactions. The MEP maps, along with natural bond orbital (NBO) analysis, provide a detailed understanding of the charge delocalization and hyperconjugative interactions within the molecule, which are important for predicting its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on the related compounds' studies. The nonlinear optical (NLO) properties are of particular interest, as they can be much greater than those of standard materials like urea, indicating potential applications in photonics and electronics. The stability of the molecule, as well as its solubility and melting point, can be inferred from the optimized geometry and theoretical calculations .
Molecular Docking Analysis
Molecular docking studies provide insights into the potential biological activity of the compound. The related compounds have been docked with various proteins, such as the c-MET protein and pyrrole inhibitor, to predict binding affinities and inhibitory activities. These studies suggest that the compound could be a good inhibitor for cancer treatment due to its ability to adhere to the active sites of the protein and its favorable binding energy .
科学的研究の応用
Synthesis and Biological Activities : The synthesis of 1,2,4-triazole derivatives, starting from ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate, has been explored, leading to compounds evaluated for their antimicrobial, anti-lipase, and antiurease activities (Özil, Bodur, Ülker, & Kahveci, 2015).
Nitrogen-Bridged Purine-Like C-Nucleosides : Research involving ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate, a related compound, has been used to synthesize nitrogen-bridged purine-like C-nucleosides. These compounds have shown potential in biological applications (Khadem, Kawai, & Swartz, 1989).
Antimicrobial Activity : Several pyrazoline and pyrazole derivatives synthesized from ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate have been assessed for their antibacterial and antifungal activities, demonstrating significant potential in this area (Hassan, 2013).
Antimicrobial Agents : New quinazoline derivatives, including Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, have been synthesized and screened for their antimicrobial activities, highlighting their potential in medicinal chemistry (Desai, Shihora, & Moradia, 2007).
Fungicidal Activity : Studies have been conducted on the synthesis of heterocyclic compounds like 4-amino-5-(4,6-diphenyl-2-pyrimidinyl)-3,4-dihydro-2H-1,2,4-trazole-3-thione, which have shown promise in terms of fungicidal activity (Mekuskiene & Vainilavicius, 2007).
Structural and Spectroscopic Analysis : Compounds like 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f] [1,2,4]triazolo[4,3-a][1,4] diazepine have been the subject of vibrational spectroscopic studies and quantum mechanical analysis, providing insights into their potential pharmaceutical applications (Kuruvilla, Prasana, Muthu, & George, 2018).
特性
IUPAC Name |
ethyl 4-[[2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3S/c1-2-31-22(30)15-5-9-17(10-6-15)24-19(29)13-32-20-12-11-18-25-26-21(28(18)27-20)14-3-7-16(23)8-4-14/h3-12H,2,13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRWFJQABUSGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2504243.png)

![ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2504245.png)
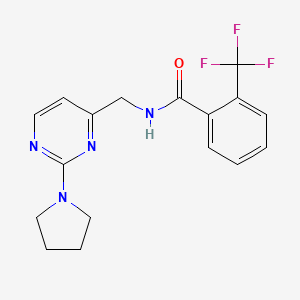
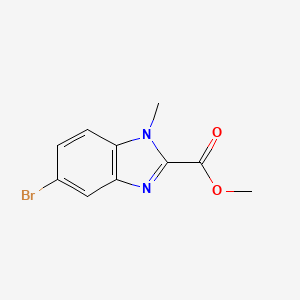


![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2504257.png)
![ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate](/img/structure/B2504258.png)
